Cas no 895639-28-8 (2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)

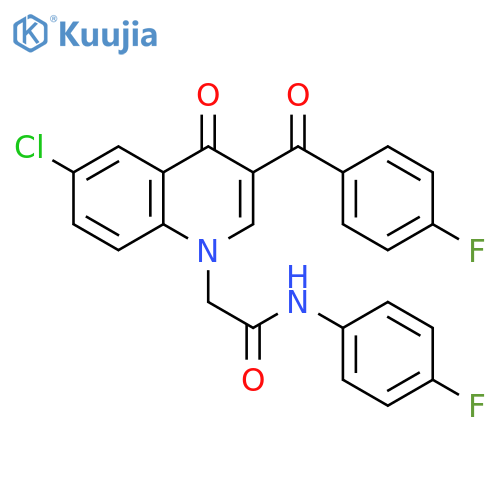

895639-28-8 structure

商品名:2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide

- 1(4H)-Quinolineacetamide, 6-chloro-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)-4-oxo-

- 895639-28-8

- 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

- F1609-0716

- AKOS001819835

- 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

- 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide

-

- インチ: 1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30)

- InChIKey: SSHXNMVLUXKYGJ-UHFFFAOYSA-N

- ほほえんだ: N1(CC(NC2=CC=C(F)C=C2)=O)C2=C(C=C(Cl)C=C2)C(=O)C(C(=O)C2=CC=C(F)C=C2)=C1

計算された属性

- せいみつぶんしりょう: 452.0739264g/mol

- どういたいしつりょう: 452.0739264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 760

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.455±0.06 g/cm3(Predicted)

- ふってん: 657.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.45±0.70(Predicted)

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1609-0716-2mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-10μmol |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-20μmol |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-3mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-20mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-25mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-2μmol |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-10mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-30mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1609-0716-40mg |

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

895639-28-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

895639-28-8 (2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量